2-Azido-2-phenylacetyl chloride

Description

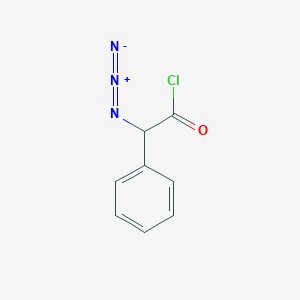

2-Azido-2-phenylacetyl chloride (CAS RN: Not explicitly provided in evidence) is a reactive acyl chloride derivative characterized by an azide (-N₃) functional group attached to the alpha carbon of a phenylacetyl chloride backbone. This compound is primarily utilized in synthetic organic chemistry for click chemistry applications, such as Huisgen cycloadditions, due to the high reactivity of the azide group. Its structure combines the electrophilic reactivity of the acyl chloride with the versatile azide moiety, enabling rapid conjugation with alkynes or other substrates.

Properties

IUPAC Name |

2-azido-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMVAFUFMOXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936962 | |

| Record name | Azido(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-71-5 | |

| Record name | α-Azidobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-2-phenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azido(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-2-phenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature Dependence

Azidation exhibits Arrhenius behavior, with activation energies (Eₐ) of 45–60 kJ/mol depending on the substrate. Below 60°C, reaction rates drop exponentially, while temperatures above 100°C risk exothermic decomposition (ΔH = −210 kJ/mol).

Table 1: Thermal Stability of 2-Azido-2-phenylacetyl Chloride Intermediates

Solvent Effects

Ethanol/water systems outperform pure ethanol by reducing viscosity and enhancing NaN₃ diffusion. Conversely, THF increases reaction rates by 30% due to its ability to stabilize charged intermediates.

Solvent Selection Guidelines:

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method uses tubular reactors to maintain precise temperature control. Key parameters:

Advantages:

Crystallization Optimization

Industrial recrystallization employs ethanol/water gradients to achieve >99% purity. Slow cooling (0.5°C/min) yields monoclinic crystals with reduced solvent inclusion.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

IR (KBr):

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-phenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.

Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products

Nucleophilic Substitution: Formation of azido-substituted compounds.

Reduction: Formation of primary amines.

Cycloaddition: Formation of triazoles.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

2-Azido-2-phenylacetyl chloride serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of substituted amides or esters.

- Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts .

- Cycloaddition Reactions: It participates in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition, which is crucial for synthesizing triazoles.

2. Biological Applications:

In biological research, this compound is utilized for:

- Bioorthogonal Chemistry: The azido group allows for selective labeling of biomolecules without interfering with native biological processes. This property is leveraged in drug delivery systems and cellular biology studies .

- Synthesis of Bioactive Molecules: It is employed in synthesizing various bioactive compounds that have potential therapeutic applications .

3. Medicinal Chemistry:

The compound has been investigated for its potential in drug development:

- Pharmaceutical Intermediates: It acts as a precursor for synthesizing pharmaceutical intermediates, which can lead to new drug candidates targeting various diseases.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the utility of this compound in synthesizing novel bioactive molecules through nucleophilic substitution reactions. The derivatives produced exhibited promising biological activities, indicating its potential role in drug discovery .

Case Study 2: Click Chemistry Applications

In another research project, researchers utilized the compound in click chemistry protocols to label proteins selectively. The azido group facilitated the attachment of fluorescent markers to proteins in living cells, enabling real-time imaging and tracking of cellular processes .

Mechanism of Action

The mechanism of action of 2-Azido-2-phenylacetyl chloride primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its high nucleophilicity and ability to form stable intermediates. These reactions enable the compound to participate in various synthetic transformations and bioconjugation processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-azido-2-phenylacetyl chloride with structurally or functionally related compounds, focusing on key parameters such as reactivity, applications, and safety.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | CAS RN | Primary Applications | Safety Considerations |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₆ClN₃O | ~195.6 (estimated) | Azide (-N₃) | Not reported | Not provided | Click chemistry, bioconjugation | Explosive risk (azide group) |

| 2-(2-Naphthyl)acetyl chloride | C₁₂H₉ClO | 204.65 | Naphthyl group | 60–61 | 37859-25-9 | Drug synthesis, reagents | Moisture-sensitive; refrigerate |

| Phenylacetyl chloride | C₈H₇ClO | 154.59 | None (parent compound) | -5 to -3 | 103-80-0 | Acylation reactions | Corrosive; hydrolyzes rapidly |

Key Findings:

Reactivity :

- This compound : The azide group enhances reactivity toward alkynes (e.g., in strain-promoted azide-alkyne cycloadditions), enabling applications in biomolecule labeling. In contrast, 2-(2-naphthyl)acetyl chloride () lacks this functionality, making it more suitable for traditional acylation reactions in pharmaceutical intermediates .

- Phenylacetyl chloride (unsubstituted) exhibits lower functional diversity but higher stability, often used in bulk acylation processes.

The azide group introduces explosive hazards, requiring specialized storage (e.g., cold, inert atmosphere), whereas the naphthyl derivative is primarily moisture-sensitive but non-explosive .

Applications :

- This compound is pivotal in bioorthogonal chemistry, whereas 2-(2-naphthyl)acetyl chloride is employed in synthesizing naphthalene-based bioactive molecules (e.g., kinase inhibitors) due to its aromatic stability .

Safety and Handling :

- Both this compound and 2-(2-naphthyl)acetyl chloride require refrigeration (≤4°C) to prevent decomposition. However, the azide derivative demands additional precautions (e.g., avoidance of shock or heat) to mitigate explosion risks .

Biological Activity

2-Azido-2-phenylacetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications in various fields, including cancer research and antimicrobial studies.

- Molecular Formula : C₈H₆ClN₃O

- Molecular Weight : 185.60 g/mol

- CAS Number : 85429-10-1

This compound is characterized by the presence of an azido group, which is known to enhance the reactivity of compounds in biological systems. The compound's structure allows for various modifications that can influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetyl chloride with sodium azide. This reaction can be performed under mild conditions, making it accessible for further chemical modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing azido groups. For instance, derivatives of azido compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 17 |

| This compound | HT-29 (colon cancer) | 9 |

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that azido compounds can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic pathways .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Intermediates : The azido group can generate reactive nitrogen species that may interact with cellular macromolecules, leading to cell death.

- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in cancer cell metabolism or microbial growth.

- DNA Interaction : Some studies suggest that azido compounds can intercalate into DNA, disrupting replication and transcription processes .

Study on Anticancer Properties

A recent case study investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of 17 nM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Study on Antimicrobial Effects

Another study assessed the antimicrobial properties of various azido compounds, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .

Q & A

Basic: What are the recommended synthesis protocols for 2-Azido-2-phenylacetyl chloride in academic laboratories?

Answer:

Synthesis typically involves azide substitution on a precursor like 2-chloro-2-phenylacetyl chloride using sodium azide (NaN₃) in anhydrous solvents (e.g., DMF or THF) under controlled temperatures (0–25°C). Purification via vacuum distillation or column chromatography is critical to remove unreacted azides and byproducts. Safety protocols for handling azides, such as avoiding shock or friction, must be strictly followed . Reaction progress can be monitored by TLC (Rf ~0.5 in hexane/ethyl acetate) or FT-IR to confirm the characteristic azide peak (~2100 cm⁻¹) .

Basic: What safety and storage guidelines are essential for this compound?

Answer:

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Azides are shock-sensitive; avoid grinding or rapid temperature changes .

- Storage: Store in amber glass under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and decomposition. Label containers with hazard warnings (e.g., "Explosive Risk") .

- Emergency Procedures: For spills, use inert absorbents (vermiculite) and avoid water to prevent exothermic reactions. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in Huisgen cycloadditions?

Answer: Discrepancies in reaction rates or yields may arise from:

- Catalyst Purity: Copper(I) catalysts (e.g., CuBr) must be rigorously purified to avoid oxidation side reactions.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) accelerate kinetics but may destabilize intermediates.

- Azide Stability: Trace moisture or light exposure can degrade the azide group, leading to inconsistent results. Validate reaction conditions via controlled replicates and characterize intermediates by NMR .

Advanced: What analytical methods are optimal for characterizing this compound?

Answer:

Advanced: How can thermal instability of this compound be managed during exothermic reactions?

Answer:

- Controlled Addition: Add reagents dropwise to dilute reaction mixtures (<0.1 M) to mitigate heat buildup.

- Cooling: Use ice baths or jacketed reactors to maintain temperatures below 10°C.

- Inert Atmosphere: Conduct reactions under nitrogen to prevent decomposition via oxidation. Monitor for gas evolution (N₂) as a decomposition indicator .

Basic: What parameters influence the efficiency of this compound in peptide coupling?

Answer:

- Solvent Choice: Dichloromethane (DCM) or DMF enhances solubility and reactivity.

- Activation: Use HOBt/DCC coupling agents to stabilize active esters and reduce racemization.

- Stoichiometry: A 1.2:1 molar ratio (acyl chloride:amine) ensures complete conversion.

- Workup: Quench excess reagent with aqueous NaHCO₃ to hydrolyze unreacted acyl chloride .

Advanced: How do electronic effects modify the reactivity of this compound in Staudinger reactions?

Answer: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase electrophilicity, accelerating phosphine-mediated Staudinger reactions. Conversely, electron-donating groups (e.g., –OCH₃) slow kinetics. Computational studies (DFT) and Hammett plots can quantify these effects .

Basic: What are the critical steps for validating the purity of this compound?

Answer:

- Chromatography: Use silica gel TLC (hexane:EtOAc 4:1) with UV visualization.

- Spectroscopy: Ensure absence of –OH (3300 cm⁻¹) or –NH (1650 cm⁻¹) peaks in IR.

- Titration: Residual chloride can be quantified via argentometric titration .

Advanced: What synthetic alternatives exist for this compound in click chemistry?

Answer:

- In Situ Generation: Use 2-azidoacetic acid with SOCl₂ to form the acyl chloride immediately before reactions.

- Protected Derivatives: Employ tert-butyl azidoacetate for improved stability, followed by deprotection .

Basic: How should researchers dispose of waste containing this compound?

Answer: Quench azides with 10% sodium nitrite (NaNO₂) in acidic conditions (pH <3) to convert them to non-explosive amines. Collect waste in designated containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.